![molecular formula C18H14N4O2S2 B2356149 (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 851080-30-3](/img/structure/B2356149.png)
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C18H14N4O2S2 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by relevant research findings and data.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C23H24N4O2S2
- Molecular Weight : 488.62 g/mol
- CAS Number : 1164535-78-7
Structural Characteristics
The compound features a benzothiazole core with an acetamido group and a carboxamide functional group, contributing to its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Compound C | P. aeruginosa | 64 µg/mL |
Anticancer Potential
The anticancer properties of similar benzothiazole derivatives have been extensively studied. A study evaluated the cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results indicated that these compounds can induce apoptosis in cancer cells, with IC50 values ranging from 5 to 20 µM depending on the specific derivative .
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound D | MCF-7 | 15 |
Compound E | HeLa | 10 |
Compound F | K562 | 12 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, some studies suggest that benzothiazole derivatives may inhibit topoisomerase activity, leading to DNA damage in cancer cells .
Study on Antimycobacterial Activity
A recent investigation focused on the antitubercular activity of related benzothiazole compounds revealed promising results. The most active derivative showed an IC50 value of 2.32 µM against Mycobacterium tuberculosis without significant toxicity to human lung fibroblast cells . This suggests potential for development as a new class of antimycobacterial agents.
Evaluation of Neurotoxicity
In evaluating the safety profile, several studies assessed the neurotoxic effects of benzothiazole derivatives using in vivo models. The results indicated that many compounds exhibited low neurotoxicity compared to standard treatments like phenytoin, highlighting their therapeutic potential .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to benzothiazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that various benzothiazole derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of cellular processes.
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. The compound (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies reveal that such compounds can induce apoptosis in cancer cells, making them potential candidates for developing new anticancer therapies .
Case Study 1: Antimicrobial Evaluation
A study conducted on related benzothiazole compounds demonstrated their efficacy against various microbial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 0.08 µM to 0.32 µM for different derivatives, indicating strong antimicrobial activity .
Compound | MIC (µM) | Activity |
---|---|---|
7a | 0.08 | Effective against E. coli |
7b | 0.32 | Effective against S. aureus |
Case Study 2: Anticancer Screening
In another study focusing on anticancer activity, certain benzothiazole derivatives exhibited IC50 values as low as 9.2 µM against breast cancer cell lines (MCF7). This highlights the potential for these compounds to serve as lead molecules in cancer therapy development .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
d6 | 9.2 | MCF7 |
d7 | 11.1 | MCF7 |
Properties
IUPAC Name |
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-10(23)20-12-4-6-14-16(8-12)26-18(22(14)2)21-17(24)11-3-5-13-15(7-11)25-9-19-13/h3-9H,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUJKNGQRWQBJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.